molecular formula C25H36Cl2O6P2S2 B016245 Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester CAS No. 887353-24-4

Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester

Cat. No. B016245
M. Wt: 629.5 g/mol
InChI Key: LHANPZPDVZSBJN-UHFFFAOYSA-N
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Description

Bisphosphonates are a class of compounds known for their strong affinity for calcium ions, making them particularly useful in medical applications related to bone density and health. However, the scope here excludes such applications, focusing instead on the chemical properties and synthesis of these compounds.

Synthesis Analysis

The synthesis of bisphosphonates, including derivatives like Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, typically involves reactions that introduce bisphosphonate groups into the compound. For example, a study by Bulman Page et al. (2002) discusses the synthesis of bisphosphonate esters as synthetic equivalents for bisphosphonic acids, highlighting the potential pathways for creating compounds similar to our subject of interest (Bulman Page, Mckenzie, & Gallagher, 2002).

Molecular Structure Analysis

Bisphosphonates' molecular structures are characterized by the presence of two phosphonate groups (–PO(OH)2) attached to a carbon atom, forming a P-C-P backbone. This structure plays a crucial role in their chemical behavior and interactions. Studies on similar compounds provide insights into their molecular configurations and the effects of various substitutions on their structure and stability (Jokiniemi et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of bisphosphonates includes their ability to chelate metal ions, a property leveraged in several applications. The presence of chlorophenyl groups in Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid would likely influence its reactivity, especially in the context of metal ion coordination and other nucleophilic reactions (Jokiniemi et al., 2007).

Physical Properties Analysis

The physical properties of bisphosphonates, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The introduction of tetraisopropyl ester groups and (4-chlorophenyl)thiomethylene linkages would affect these properties by altering the compound's polarity and steric hindrance (Parvole & Jannasch, 2008).

properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHANPZPDVZSBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2O6P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405229
Record name Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester

CAS RN

887353-24-4
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-[bis[(4-chlorophenyl)thio]methylene]bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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